pseurotin E -

pseurotin E

Catalog Number: EVT-1591988
CAS Number:
Molecular Formula: C22H23NO9
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pseurotin E is derived from the fungal species Pseudeurotium and is often obtained through chemical modification of other pseurotins, such as pseurotin A. The synthesis of pseurotin E can be achieved via one-pot procedures that utilize pseurotin A as a precursor, yielding significant quantities of the target compound in laboratory settings .

Classification

Pseurotin E is classified as a natural product and falls under the category of secondary metabolites. Its classification is important for understanding its ecological roles and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of pseurotin E typically involves the chemical modification of pseurotin A. One notable method includes a one-pot reaction that allows for the conversion of pseurotin A into pseurotin E with high yields, approximately 57% . This method emphasizes efficiency and simplicity in obtaining the desired compound.

Technical Details

The one-pot synthesis generally involves specific reagents and conditions that facilitate the transformation of functional groups within the pseurotin A structure. The process includes steps such as hydrolysis and oxidation, which are critical for achieving the final molecular structure of pseurotin E.

Molecular Structure Analysis

Structure

The molecular structure of pseurotin E consists of several functional groups that contribute to its biological activity. The compound features a complex arrangement that includes multiple stereogenic centers, which are crucial for its interaction with biological targets.

Data

The absolute stereochemistry of pseurotin E has been established through various analytical techniques, including spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray crystallography . These analyses confirm the spatial arrangement of atoms within the molecule, which is essential for understanding its reactivity and interactions.

Chemical Reactions Analysis

Reactions

Pseurotin E undergoes various chemical reactions that can modify its structure and enhance its biological properties. For example, it can participate in further chemical modifications to yield analogs with potentially improved efficacy or reduced toxicity.

Technical Details

The reactions involving pseurotin E often include oxidation, reduction, and hydrolysis processes. These reactions can be tailored to introduce specific functional groups or to alter existing ones, thereby influencing the compound's pharmacological profile.

Mechanism of Action

Process

The mechanism of action of pseurotin E involves its interaction with specific biological targets within cells. It has been noted for its potential immunomodulatory effects, particularly in inhibiting immunoglobulin E production . This action suggests that pseurotin E may play a role in modulating immune responses.

Data

Research indicates that pseurotin E’s mechanism may involve binding to receptors or enzymes involved in immune signaling pathways. Further studies are necessary to elucidate the precise molecular interactions and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

Pseurotin E exhibits distinct physical properties such as solubility in organic solvents and stability under specific conditions. These properties are crucial for its application in laboratory settings and potential therapeutic formulations.

Chemical Properties

Chemically, pseurotin E is characterized by its reactivity profile, which allows it to undergo various transformations while maintaining structural integrity. Its ability to participate in chemical reactions makes it a versatile compound for synthetic organic chemistry.

Applications

Scientific Uses

Pseurotin E has several potential applications in scientific research and pharmaceuticals. Its immunomodulatory properties make it a candidate for developing treatments for allergic responses or other immune-related conditions. Additionally, ongoing research into its analogs could lead to novel therapeutic agents with enhanced efficacy against various diseases .

Biosynthetic Pathways and Genetic Regulation of Pseurotin E

Genomic Organization of Pseurotin Biosynthetic Gene Clusters in Aspergillus spp.

The pseurotin family of secondary metabolites, including pseurotin E, is biosynthesized by a conserved gene cluster in Aspergillus fumigatus and related species. The core cluster spans 18.8 kb (located at nucleotides 115,218–134,016 on chromosome 8 in A. fumigatus Af293) and comprises five essential genes: psoA (hybrid PKS-NRPS), psoF (epoxidase-C-methyltransferase), psoC (O-methyltransferase), psoD (cytochrome P450 oxidase), and a putative hydrolase [1] [10]. This cluster exhibits a "collinear organization," where gene order corresponds to the enzymatic sequence in the biosynthetic pathway. Comparative genomics reveals that pathogenic A. fumigatus strains retain this cluster intact, while the non-pathogenic relative A. fischeri lacks key tailoring genes (psoC, psoD), explaining its inability to produce mature pseurotins [7] [10]. The cluster is intertwined with the fumagillin biosynthetic genes, sharing regulatory elements like the pathway-specific transcription factor fumR [9].

Table 1: Core Genes in the Pseurotin Biosynthetic Gene Cluster (BGC)

Gene LocusProtein FunctionRole in Pseurotin Biosynthesis
AFUA_8G00540 (psoA)Hybrid PKS-NRPSScaffold assembly from acetyl-CoA and Phe
AFUA_8G00530α/β HydrolaseTailoring (exact role undefined)
AFUA_8G00560 (psoD)Cytochrome P450 oxidoreductaseC17 ketone installation
AFUA_8G00550 (psoC)MethyltransferaseO-methylation at C8
AFUA_8G00570α/β Hydrolase (putative)Off-loading or hydrolysis

Role of Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) in Core Scaffold Formation

The hybrid enzyme PsoA, a 3,906-amino-acid megasynthase, constructs the foundational 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione scaffold of pseurotins. Its PKS module (iterative type I) incorporates one acetyl-CoA and six malonyl-CoA units via catalytic domains: ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and acyl carrier protein (ACP) [1] [8] [10]. The NRPS module then loads L-phenylalanine through adenylation (A) and condensation (C) domains, forming an amide bond with the polyketide intermediate [1] [5]. Crucially, the PKS module operates iteratively, with the KR domain introducing a hydroxyl group at C11 and the DH domain facilitating spiro-ring formation through intramolecular cyclization [1] [6]. Gene knockout studies confirm that ΔpsoA abolishes all pseurotin production, including pseurotin E [1] [10].

Table 2: Domain Architecture and Functions of PsoA

DomainPosition (aa)FunctionEvidence
KS45–450Polyketide chain elongationKnockout, in vitro assays [1]
AT780–1050Malonyl-CoA loadingSubstrate feeding [1]
KR1420–1580C11 ketone reduction to hydroxylIntermediate analysis [1]
DH2100–2250Dehydration for spiro-ring closureΔDH mutant studies [1]
A3100–3300L-Phe activationSubstrate swapping [5]
C3400–3550Peptide bond formationHeterologous expression [5]

Post-PKS Modifications: Methyltransferases, Cytochrome P450s, and Epoxidases

Following scaffold assembly, three tailoring enzymes orchestrate structural diversification:

  • PsoF: A bifunctional epoxidase-C-methyltransferase unique to pseurotin biosynthesis. Its N-terminal methyltransferase domain catalyzes trans-acting C3 methylation using S-adenosyl methionine (SAM), confirmed via in vitro assays with N-acetylcysteamine (NAC) thioester mimics [1] [6]. The C-terminal FAD-dependent monooxygenase domain epoxidizes the Δ10,11 olefin in azaspirene to form synerazol, which non-enzymatically hydrolyzes to pseurotin E [1] [3].
  • PsoD: A cytochrome P450 that installs the C17 ketone in azaspirene (precursor to pseurotin E). ΔpsoD mutants accumulate C17-deoxy analogs [1].
  • PsoC: An O-methyltransferase specific to C8 hydroxyl methylation. It requires the C17 ketone for activity, placing PsoD upstream in the pathway [1] [10].

Geometric isomerism dictates substrate specificity: PsoF exclusively epoxidizes 11E,13Z-configured intermediates [1] [6].

Regulatory Mechanisms: Zinc-Dependent Modulation and Transcriptional Activators (e.g., GliZ, ZafA)

Pseurotin E production is inversely regulated with gliotoxin via a zinc-sensitive transcriptional cascade:

  • Zinc sensing: High zinc concentrations (5 μM) upregulate pseurotin synthesis while suppressing gliotoxin. The zinc-responsive transcription factor ZafA binds the gliZ promoter, repressing gliotoxin pathway activation under zinc-replete conditions [4] [9].
  • GliZ cross-talk: Deletion of gliZ (gliotoxin activator) increases pseurotin A/E production by 3.5-fold, confirming competitive regulation between the two clusters [9].
  • FumR control: The pathway-specific transcription factor FumR activates psoA, psoC, and psoD. fumR expression rises 4-fold under high zinc or in ΔzafA strains, directly linking zinc availability to pseurotin output [4] [9].

Table 3: Regulatory Factors Influencing Pseurotin Biosynthesis

FactorFunctionEffect on Pseurotin EEvidence
ZafAZinc-responsive repressorUpregulation in ΔzafA mutantsNorthern blot, HPLC [9]
GliZGliotoxin cluster activatorAntagonistic repressionΔgliZ mutant studies [9]
FumRPathway-specific activator of pseurotin BGCDirect activation of pso genesPromoter binding assays [9]
Zinc (5 μM)Cofactor for metalloregulators3-fold production increaseCulture profiling [9]

Comparative Analysis of Pseurotin E Biosynthesis with Analogues (Pseurotin A, Synerazol)

Pseurotin E belongs to a chemical continuum generated through branch-point intermediates:

  • Azaspirene: The earliest stable intermediate lacking C3 methylation and epoxidation. ΔpsoF mutants accumulate this compound [1].
  • Synerazol: The direct precursor to pseurotin E, featuring a 10,11-epoxide. It is unstable and hydrolyzes spontaneously to pseurotin E or pseurotin A depending on nucleophile attack regiochemistry (C11 vs. C13) [1] [3].
  • Pseurotin A: Differs from pseurotin E by its C11S,12S-diol system versus the C11R-hydroxyl in pseurotin E. This divergence arises from stereoselective water attack on synerazol: antiperiplanar attack at C11 yields pseurotin E, while allylic migration at C13 forms pseurotin A [1] [6].

Structurally, pseurotin E lacks the O8 methylation present in pseurotin A, making it a putative biosynthetic offshoot before PsoC action [1]. Virulence studies note that pathogenic A. fumigatus produces both pseurotins A and E, while non-pathogenic A. oerlinghausenensis makes only fumagillin, suggesting pseurotins contribute to host adaptation [7].

Table 4: Key Structural and Biosynthetic Differences Among Pseurotin Variants

CompoundC3 MethylC8 O-MethylC10-C11 ChemistryPrecursor
AzaspireneNoNoOlefinPKS-NRPS product
SynerazolYesNoEpoxidePsoF epoxidation
Pseurotin EYesNo11R-hydroxylSynerazol hydrolysis
Pseurotin AYesYes11S,12S-diolPsoC methylation + hydrolysis

Properties

Product Name

pseurotin E

IUPAC Name

(5S,8S,9R)-8-benzoyl-2-[(E,1S,2S)-1,2-dihydroxy-5-oxohex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Molecular Formula

C22H23NO9

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C22H23NO9/c1-11(24)9-10-14(25)15(26)16-12(2)17(27)21(32-16)19(29)22(31-3,23-20(21)30)18(28)13-7-5-4-6-8-13/h4-10,14-15,19,25-26,29H,1-3H3,(H,23,30)/b10-9+/t14-,15-,19+,21+,22+/m0/s1

InChI Key

HKPOITZRRWVZNT-YJGMOVEKSA-N

Synonyms

pseurotin E

Canonical SMILES

CC1=C(OC2(C1=O)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C(C(C=CC(=O)C)O)O

Isomeric SMILES

CC1=C(O[C@]2(C1=O)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)[C@H]([C@H](/C=C/C(=O)C)O)O

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